molecular formula C9H19NO3 B2727066 Tert-butyl 2-[(2-methoxyethyl)amino]acetate CAS No. 66116-13-0

Tert-butyl 2-[(2-methoxyethyl)amino]acetate

Cat. No.: B2727066
CAS No.: 66116-13-0
M. Wt: 189.255
InChI Key: WZZARLZSGLWDMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-methoxyethyl)amino]acetate is an organic compound with the molecular formula C9H19NO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-methoxyethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(2-methoxyethyl)amino]acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-aminoacetate
  • Tert-butyl 2-(2-hydroxyethyl)aminoacetate
  • Tert-butyl 2-(2-chloroethyl)aminoacetate

Uniqueness

Tert-butyl 2-[(2-methoxyethyl)amino]acetate is unique due to its methoxyethyl group, which imparts distinct chemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Compared to similar compounds, it offers better stability and a broader range of applications in scientific research .

Properties

IUPAC Name

tert-butyl 2-(2-methoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-10-5-6-12-4/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZARLZSGLWDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66116-13-0
Record name tert-butyl 2-[(2-methoxyethyl)amino]acetate
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